Product packaging for 2-(4-Chloro-3,5-dimethoxyphenyl)furan(Cat. No.:)

2-(4-Chloro-3,5-dimethoxyphenyl)furan

Cat. No.: B8276441
M. Wt: 238.66 g/mol
InChI Key: PUJSZNONTPWTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3,5-dimethoxyphenyl)furan is a chemical compound with the molecular formula C12H11ClO3 and a molecular weight of 238.67 g/mol. It is classified as a furan derivative, a class of oxygen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities . The compound serves as a versatile building block in organic synthesis and pharmaceutical research. Furan derivatives are frequently investigated for their potential therapeutic applications. Specifically, structurally similar compounds have demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacterial strains . Furthermore, furan-based molecules are often explored in anticancer research for their antiproliferative properties, with some analogs acting as potent tubulin polymerization inhibitors, a key mechanism for targeting cancer cells . The presence of both the furan ring and substituted phenyl moiety in its structure makes it a valuable intermediate for the synthesis of more complex molecules, such as chalcones and nicotinamidines, which are known to possess enhanced biological activities . Researchers utilize this compound in the design and development of novel bioactive agents, leveraging its core structure to study structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClO3 B8276441 2-(4-Chloro-3,5-dimethoxyphenyl)furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethoxyphenyl)furan

InChI

InChI=1S/C12H11ClO3/c1-14-10-6-8(9-4-3-5-16-9)7-11(15-2)12(10)13/h3-7H,1-2H3

InChI Key

PUJSZNONTPWTHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Chloro 3,5 Dimethoxyphenyl Furan and Its Analogues

Strategies for the Regiospecific Construction of the Furan (B31954) Core

The furan ring is a common motif in many natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. Regiospecific control is crucial for creating precisely substituted furan derivatives.

Dehydration and Cyclization Reactions in Furan Synthesis

One of the most classical and enduring methods for furan synthesis is the Paal-Knorr reaction, which involves the acid-catalyzed cyclization and subsequent dehydration of 1,4-dicarbonyl compounds. researchgate.netgoogle.com This method is highly versatile, allowing for the synthesis of a wide variety of substituted furans, provided the appropriate 1,4-dicarbonyl precursor is accessible. google.com

Another significant dehydration-based approach is the acid-catalyzed conversion of carbohydrates. Monosaccharides, such as fructose (B13574) and glucose, can undergo dehydration to yield valuable furan derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF). google.com For instance, the dehydration of fructose at 90°C in the presence of an organic acid can achieve an 80% yield of 5-HMF. google.com

Modern variations include gold-catalyzed cyclizations of diols and triols. These reactions can proceed in aqueous media within nanomicelles, where the hydrophobic environment facilitates the dehydration process despite the presence of bulk water. researchgate.net Additionally, furan rings can be formed through the ring expansion of alkynic oxiranes, a transformation promoted by reagents like sulfuric acid and mercury sulfate. researchgate.net

Metal-Catalyzed Cross-Coupling Approaches for Substituted Furans

Transition metal catalysis offers powerful and efficient routes to substituted furans, often with high regioselectivity. sigmaaldrich.com These methods typically involve the formation of carbon-carbon bonds between a pre-formed furan ring and a substituent or the catalytic construction of the ring itself.

Palladium- and iron-catalyzed cross-coupling reactions are widely used for functionalizing the furan core. chemicalbook.com The Suzuki coupling, for example, effectively couples 2-bromofuran (B1272941) with various aryl boronic acids using palladium catalysts like Pd(PPh₃)₄ to form 2-arylfurans. chemicalbook.com While palladium is highly effective for aryl couplings, iron-based catalysts have proven more suitable for attaching primary and secondary alkyl groups to the furan ring. chemicalbook.com

Other notable metal-catalyzed methods include:

Sonogashira Coupling: A copper/palladium co-catalyzed reaction between terminal alkynes and aryl halides. This has been adapted for the synthesis of unsymmetrically disubstituted furans starting from biomass-derived 2,5-furandicarbonyl dichloride. biosynth.com

Cobalt-Catalyzed Radical Cyclization: Cobalt(II) porphyrin complexes can catalyze the reaction between alkynes and α-diazocarbonyl compounds to build polyfunctionalized furans with excellent control of regioselectivity. researchgate.net

Gold-Catalyzed Cycloisomerization: Gold nanoparticles supported on titanium dioxide serve as efficient heterogeneous catalysts for converting conjugated allenones into furans under mild conditions. researchgate.net

Palladium-Catalyzed Cyclization: Acetylenic ketones can undergo palladium-catalyzed cyclization to form substituted furans. mdpi.com

Table 1: Overview of Metal-Catalyzed Furan Syntheses
MethodCatalyst SystemStarting MaterialsProduct TypeReference
Suzuki CouplingPd(PPh₃)₄ or PdCl₂(PPh₃)₂2-Bromofuran, Aryl boronic acids2-Aryl furans chemicalbook.com
Alkyl CouplingIron-based catalysts2-Bromofuran, Alkyl Grignards2-Alkyl furans chemicalbook.com
Sonogashira CouplingCu/Pd2,5-Furandicarbonyl dichloride, Terminal alkynesUnsymmetrical 2,5-disubstituted furans biosynth.com
Radical CyclizationCo(II) PorphyrinAlkynes, α-DiazocarbonylsPolysubstituted furans researchgate.net
CycloisomerizationAu/TiO₂Conjugated allenonesSubstituted furans researchgate.net

Condensation Reactions for the Formation of Furan Derivatives

Condensation reactions provide another fundamental pathway to the furan core. The Aldol condensation, a cornerstone of organic synthesis, can be employed to create furan derivatives from diketones or ketoaldehydes. merckmillipore.comgoogle.com

The Fiest-Benary synthesis is a classic example, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base such as ammonia (B1221849) or pyridine (B92270) to yield substituted furans. researchgate.net Furan itself can undergo condensation reactions with aldehydes and ketones; its reaction with acetone, for instance, can lead to the formation of macrocyclic structures. researchgate.net More complex strategies, such as the Pechmann condensation, have also been adapted for the synthesis of furan derivatives. merckmillipore.com

Sulfonium (B1226848) Ylide-Mediated Furan Synthesis

The use of sulfur ylides in organic synthesis offers unique pathways for ring formation. google.comgoogle.com In the context of furan synthesis, stabilized sulfonium ylides can act as three-atom synthons in formal [3+2] cycloadditions. chemicalbook.com

A notable development in this area is the gold-catalyzed reaction between a stabilized sulfonium ylide and an alkyne. chemicalbook.comnih.gov This transformation, promoted by cationic gold complexes, provides a flexible route to densely functionalized furans. The reaction is sensitive to the substitution patterns of both the ylide and the alkyne, with malonate-derived sulfonium ylides proving effective for producing alkoxyfurans. nih.gov The methodology is applicable to both intermolecular reactions and intramolecular cyclizations to form bicyclic furan systems. nih.gov

An extension of the Corey-Chaykovsky reaction provides another route. Here, vinyloxiranes are generated from the reaction of dimethylsulfonium methylide with specific α,β-unsaturated ketones. These intermediates can then undergo rearrangement to furnish the corresponding furan products. researchgate.net

Introduction and Functionalization with the 4-Chloro-3,5-dimethoxyphenyl Moiety

The synthesis of the target compound requires the preparation of the substituted aryl portion, which is then coupled with the furan core. This involves creating a benzene (B151609) ring with a specific pattern of chloro and dimethoxy substituents.

Synthetic Routes for Chlorinated and Dimethoxylated Aryl Precursors

The 4-chloro-3,5-dimethoxyphenyl moiety is typically constructed from simpler, commercially available benzene derivatives. A logical starting material is 3,5-dimethoxyphenol (B141022) or 3,5-dimethoxyaniline (B133145). nih.gov The key transformation is the regioselective introduction of a chlorine atom at the 4-position, which is para to one methoxy (B1213986) group and ortho to the other.

The synthesis of the analogous compound, 4-chloro-3,5-dimethylphenol, provides a well-documented template for this type of reaction. chemicalbook.com Common methods include:

Electrophilic Chlorination with Sulfuryl Chloride (SO₂Cl₂): This is a standard method for chlorinating phenols. The reaction can be catalyzed by Lewis acids like aluminum chloride or ferric chloride, often in conjunction with sulfur-containing co-catalysts to enhance para-selectivity. merckmillipore.comgoogle.com

Oxidative Chlorination: This approach uses a source of chloride, such as hydrochloric acid (HCl), and an oxidant, like oxygen or hydrogen peroxide. google.com Divalent copper salts (e.g., CuCl₂) are effective catalysts for this transformation, which is considered a greener alternative. google.comgoogle.com

For the specific synthesis of a 4-chloro-3,5-dimethoxyphenyl precursor, a direct chlorination of 3,5-dimethoxyaniline is a documented route to obtain 4-chloro-3,5-dimethoxyaniline. nih.gov This aniline (B41778) derivative can then be further modified, for example, through a Sandmeyer reaction to introduce other functional groups or used directly in coupling reactions. Once the 4-chloro-3,5-dimethoxyphenyl precursor is synthesized (e.g., as a boronic acid or a halide), it can be attached to the furan ring using one of the metal-catalyzed cross-coupling methods described previously.

Table 2: Selected Methods for Synthesis of Chlorinated Aryl Precursors
PrecursorStarting MaterialReagents & ConditionsReference
4-Chloro-3,5-dimethylphenol3,5-DimethylphenolSO₂Cl₂, AlCl₃/Benzyl thiophenol co-catalyst, Tetrachloroethylene solvent google.com
4-Chloro-3,5-dimethylphenol3,5-DimethylphenolHCl, O₂, CuCl₂ catalyst, 90-98°C google.com
4-Chloro-3,5-dimethoxyaniline3,5-DimethoxyanilineChlorinating agent (e.g., NCS or SO₂Cl₂) nih.gov

Coupling Strategies for Aryl-Furan Linkages

The construction of the C-C bond between an aryl group and a furan ring is a fundamental transformation in the synthesis of 2-arylfurans. Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for achieving this linkage, offering high efficiency and broad functional group tolerance. semanticscholar.orgyoutube.com Key strategies include the Suzuki-Miyaura, Stille, and Heck couplings.

Suzuki-Miyaura Coupling: This reaction is a highly utilized and versatile method for forming C-C bonds, particularly for creating biaryl and heteroaryl compounds. semanticscholar.orgmdpi.com It involves the reaction of an organoboron compound (like a boronic acid or trifluoroborate salt) with an organic halide or triflate, catalyzed by a palladium complex. numberanalytics.comnih.gov For the synthesis of 2-arylfurans, this typically involves coupling a furan boronic acid with an aryl halide or, conversely, an arylboronic acid with a halo-furan. mdpi.comnumberanalytics.com The reaction conditions are generally mild, and the boronic acid reagents are often stable and less toxic than other organometallic reagents. organic-chemistry.org Potassium heteroaryltrifluoroborates have also been shown to be effective coupling partners, sometimes offering advantages over the corresponding boronic acids, which can be prone to decomposition. nih.gov

Stille Coupling: The Stille reaction provides another robust pathway for aryl-furan bond formation by coupling an organotin compound (organostannane) with an sp²-hybridized organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This method is noted for its tolerance of a wide array of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.org For instance, tributyl(furan-2-yl)stannane can be coupled with various aryl sulfonates (mesylates and tosylates) to yield the desired 2-arylfuran. nih.gov Despite its synthetic utility, a significant drawback of the Stille reaction is the high toxicity of the organotin compounds. organic-chemistry.orgwikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium source. nih.gov In the context of furan synthesis, the arylation of furan derivatives like 2,3-dihydrofuran (B140613) can be achieved using this method. nih.govresearchgate.net While this reaction is a cornerstone of C-C bond formation, controlling selectivity can be a challenge. For furans bearing alkene substituents, a direct arylation of the furan ring at the C-5 position can compete with the Heck-type reaction at the alkene. However, reaction conditions, particularly the choice of base, can be optimized to favor the desired direct arylation, effectively inhibiting the competing Heck pathway. researchgate.net

Comparison of Major Coupling Strategies for Aryl-Furan Linkages

Coupling ReactionKey ReactantsCatalyst System (Typical)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Aryl/Furan Boronic Acid (or derivative) + Furan/Aryl Halide (or Triflate)Pd(0) complex (e.g., Pd(OAc)₂, PdCl₂) with a phosphine (B1218219) ligand and a base (e.g., K₂CO₃, Na₂CO₃)Mild reaction conditions, high functional group tolerance, commercially available reagents, low toxicity of boron reagents. mdpi.comnih.govorganic-chemistry.orgPotential for protodeboronation (decomposition) of some furanboronic acids. nih.gov
Stille Coupling Aryl/Furan Organostannane + Furan/Aryl Halide (or Triflate)Pd(0) complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos). nih.govExcellent functional group tolerance, stable organostannane reagents. wikipedia.orgHigh toxicity of organotin reagents and byproducts, which can be difficult to remove. organic-chemistry.orgwikipedia.org
Heck Reaction Furan derivative (e.g., 2,3-dihydrofuran) + Aryl Halide (or Triflate)Pd(0) source (e.g., Pd(OAc)₂) with a base (e.g., K₂CO₃). nih.govresearchgate.netAvoids the pre-functionalization required for organometallic reagents.Can have issues with regioselectivity; potential for side reactions with substituted furans. nih.govresearchgate.net

Derivatization and Further Chemical Modifications of 2-(4-Chloro-3,5-dimethoxyphenyl)furan Scaffolds

The 2-arylfuran scaffold is a versatile platform for further chemical modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. The reactivity of both the furan and the aryl rings can be exploited for derivatization.

The furan ring itself is an electron-rich heterocycle that can undergo various transformations. acs.org It can be viewed as a bis(enol ether) and is susceptible to hydrolytic or oxidative ring-opening to yield 1,4-dicarbonyl compounds or unsaturated dialdehydes, respectively. acs.org Furthermore, its diene character allows it to participate in cycloaddition reactions. acs.org More direct modifications often involve electrophilic substitution reactions, though regioselectivity can be a concern. For 2-substituted furans, electrophilic attack typically occurs at the C-5 position.

Subsequent modifications can also build upon the initial furan scaffold to create fused heterocyclic systems. For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes can be rearranged under acidic conditions to form benzo[b]furan derivatives. mdpi.com Similarly, 2-aminofurans containing an allomaltol fragment can undergo acid-catalyzed recyclization to produce 2-arylfuro[3,2-b]pyrans. tandfonline.com A one-pot ring-closure and ring-opening sequence has also been developed for the synthesis of functionalized furans from simpler precursors. bohrium.com

The aryl ring and its substituents also provide handles for derivatization. For instance, in analogues like 5-(4-chlorophenyl)furan, the core structure can be elaborated by reacting a chalcone (B49325) precursor with hydroxylamine (B1172632) hydrochloride or hydrazine (B178648) hydrate (B1144303) to form isoxazole (B147169) and pyrazole (B372694) rings, respectively. nih.gov These new heterocyclic rings can then be further functionalized, for example, through acylation at a nitrogen atom. nih.gov

Examples of Derivatization and Chemical Modifications

Reaction TypeStarting Scaffold/PrecursorKey Reagents/ConditionsResulting StructureReference
Heterocycle Formation Chalcone of 5-(4-chlorophenyl)furanHydrazine hydratePyrazole derivative attached to the furan ring nih.gov
Ring Recyclization 2-Hydroxyaryl(5-methylfur-2-yl)alkaneEthanolic HClBenzo[b]furan derivative mdpi.com
Ring Recyclization 2-Amino-3-cyanofuran with allomaltol fragmentAcid-catalyzed2-Arylfuro[3,2-b]pyran derivative tandfonline.com
Decarbonylative Coupling 2,5-Furandicarbonyl dichlorideTerminal alkyne, Pd/Cu catalystUnsymmetrically disubstituted alkyne-furan acs.org

Innovations in Green Chemistry Approaches for Furan Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furan-based compounds to reduce environmental impact and improve sustainability. frontiersin.org These approaches focus on the use of renewable feedstocks, environmentally benign solvents and catalysts, and energy-efficient reaction conditions. acs.org

A significant area of innovation is the use of biocatalysis. frontiersin.org Enzymes and whole-cell systems are being employed for the selective synthesis of furan compounds, often under mild, aqueous conditions. frontiersin.org For example, lipases such as Candida antarctica Lipase B (CalB) have been used to catalyze the solvent-free polycondensation of furan-based monomers to create polyesters. acs.org Whole cells, such as Pseudomonas putida, have been engineered to efficiently oxidize furanic aldehydes like furfural (B47365) into valuable furoic acid, offering a highly selective alternative to traditional chemical methods. frontiersin.org These biocatalytic routes can convert inexpensive, renewable chitin or lignocellulosic biomass into valuable furan-based chemicals. acs.orgmdpi.comrsc.org

Microwave-assisted synthesis represents another key green chemistry technique. organic-chemistry.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net This technology has been successfully applied to various furan syntheses, including Paal-Knorr condensations of 1,4-diketones and multicomponent reactions to form complex furan derivatives. organic-chemistry.orgrsc.org

The development of sustainable catalytic systems and the use of eco-friendly solvents are also crucial. Research has focused on creating recyclable catalysts and moving away from traditional organic solvents. frontiersin.org One such approach uses phosphoric acid as both a recyclable catalyst and a solvent for the Paal-Knorr furan synthesis, creating an organic-solvent-free system with high atom economy and excellent yields. researchgate.net The development of furan-based chemicals from renewable resources like 2,5-furandicarboxylic acid (FDCA) is a cornerstone of building a sustainable chemical industry, providing bio-based alternatives to petroleum-derived chemicals. acs.orgresearchgate.net

Summary of Green Chemistry Approaches in Furan Synthesis

Green ApproachMethod/TechniqueKey AdvantagesExample Application
Biocatalysis Use of enzymes (e.g., lipases) or whole-cell systems (e.g., P. putida). frontiersin.orgacs.orgHigh selectivity, mild reaction conditions (aqueous, ambient temp/pressure), use of renewable feedstocks, reduced waste. frontiersin.orgacs.orgOxidation of furfural to furoic acid; synthesis of furan-based polyesters. frontiersin.orgacs.org
Alternative Energy Sources Microwave-assisted synthesis. researchgate.netDrastically reduced reaction times, improved energy efficiency, often higher yields. researchgate.netrsc.orgFeCl₃-catalyzed cyclization for fused furans; multicomponent reactions for β-keto thioethers. rsc.orgrsc.org
Sustainable Reagents/Solvents Use of renewable feedstocks (e.g., biomass, furfural); use of recyclable acid catalysts; organic-solvent-free systems. mdpi.comresearchgate.netReduced reliance on fossil fuels, lower environmental impact, improved process safety, easier product purification. frontiersin.orgrsc.orgPaal-Knorr synthesis using phosphoric acid as a recyclable solvent and catalyst. researchgate.net

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and structural elucidation of the compound this compound could not be located.

Consequently, it is not possible to provide the detailed research findings and data tables requested for the following analytical techniques:

Theoretical and Computational Investigations of 2 4 Chloro 3,5 Dimethoxyphenyl Furan

Molecular Dynamics Simulations for Conformational Analysis

In a typical MD simulation, the molecule is placed in a simulation box, often with an explicit solvent like water, to mimic solution-phase behavior. nih.gov The simulation tracks the movements of all atoms over time by solving Newton's equations of motion. Analysis of the resulting trajectory can reveal the conformational landscape of the molecule. Key parameters such as the dihedral angle between the two rings, the radius of gyration (Rg) to assess compactness, and radial distribution functions (RDF) to understand solvent organization around the molecule are monitored. nih.gov For instance, the RDF of water molecules around the methoxy (B1213986) groups or the chlorine atom can highlight specific solvation patterns.

These simulations can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov The results can be crucial for understanding how the molecule might interact with biological targets or other chemical species, as its conformation can significantly influence its activity. nih.gov

Table 1: Hypothetical Parameters from a Molecular Dynamics Simulation of 2-(4-Chloro-3,5-dimethoxyphenyl)furan

ParameterValueDescription
Simulation Time100 nsThe total time duration of the simulation.
Solvent ModelExplicit (e.g., TIP3P Water)Simulates the molecule in a water environment.
Temperature300 KRepresents standard room temperature conditions.
Predominant Dihedral Angle~35°The most frequently observed angle between the planes of the furan (B31954) and phenyl rings.
Radius of Gyration (Rg)4.5 ± 0.2 ÅA measure of the molecule's overall size and compactness. nih.gov
RMSD1.5 ÅRoot Mean Square Deviation, indicating the stability of the molecule's conformation during the simulation.

In Silico Reaction Mechanism Studies for Furan Formation and Transformation

Computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for investigating the mechanisms of chemical reactions. researchgate.netacs.org In silico studies can elucidate the pathways for the synthesis of this compound and its subsequent chemical transformations. Such studies involve mapping the potential energy surface of a reaction, identifying transition states (TS), intermediates (I), and calculating activation energies (Ea).

Similarly, the reactivity of the synthesized furan can be explored. For example, the mechanism of electrophilic substitution on the furan ring can be modeled to predict regioselectivity. DFT calculations can determine the activation barriers for substitution at different positions on the furan ring, providing insights into the molecule's chemical behavior. researchgate.netresearchgate.net These theoretical investigations are invaluable for optimizing existing synthetic routes and designing new chemical transformations. pnas.org

Table 2: Hypothetical DFT-Calculated Activation Energies for a Key Step in a Furan Synthesis Reaction

Reaction StepSpeciesRelative Free Energy (kcal/mol)Description
ReactantsR1 + R20.0Starting materials for the reaction step.
Transition StateTS1+22.5The highest energy point leading to the intermediate.
IntermediateI1-5.0A stable species formed during the reaction.
Transition StateTS2+18.0The energy barrier for the subsequent step.
ProductsP1 + P2-15.0The final products of the reaction step.

Computational Studies on Spectroscopic Properties (e.g., Theoretical Vibrational Spectra, UV-Visible Absorption Bands)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. DFT is widely used to compute theoretical vibrational spectra (Infrared and Raman), while Time-Dependent DFT (TD-DFT) is employed for predicting electronic absorption spectra (UV-Visible). openaccesspub.orgmdpi.com

Theoretical Vibrational Spectra For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict its harmonic vibrational frequencies. openaccesspub.orgmdpi.com The calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov A detailed analysis of the vibrational modes can be performed, assigning specific peaks in the calculated IR and Raman spectra to the stretching, bending, and torsional motions of the molecule's functional groups. Key expected vibrations include C-H stretching of the aromatic rings, C-O-C stretching of the furan and methoxy groups, and the characteristic C-Cl stretching vibration. mdpi.com

UV-Visible Absorption Bands TD-DFT calculations can predict the electronic transitions of the molecule, which correspond to its UV-Visible absorption spectrum. bohrium.com These calculations provide the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π*). For a conjugated system like this compound, transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they define the molecule's optical properties. openaccesspub.org

Table 3: Hypothetical Vibrational Mode Assignments for this compound (DFT/B3LYP)

Scaled Frequency (cm⁻¹)Vibrational ModeDescription
3120ν(C-H)Aromatic C-H stretching (Furan ring)
3085ν(C-H)Aromatic C-H stretching (Phenyl ring)
2950ν(C-H)Asymmetric stretching of methyl (CH₃) groups
1580ν(C=C)Aromatic ring skeletal vibrations
1250ν(C-O-C)Asymmetric stretching of aryl-ether (methoxy)
1040ν(C-O-C)Symmetric stretching of furan ring
750ν(C-Cl)C-Cl stretching vibration

Table 4: Hypothetical TD-DFT Calculated UV-Visible Absorption Data for this compound

λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2980.45HOMO → LUMOπ → π
2550.28HOMO-1 → LUMOπ → π
2200.15HOMO → LUMO+1π → π*

Structure Activity Relationship Sar Studies of 2 4 Chloro 3,5 Dimethoxyphenyl Furan Analogues

Influence of Substituent Position and Electronic Nature on Furan (B31954) Ring Reactivity and Biological Profile

The furan ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in many biologically active compounds. ijabbr.comorientjchem.org Its reactivity and interaction with biological targets are heavily influenced by the nature and position of its substituents. The furan ring is electron-rich, making it susceptible to electrophilic substitution, which preferentially occurs at the C2 and C5 positions due to the stability of the resulting carbocation intermediate. ijabbr.com

The introduction of substituents onto the furan ring can modulate its electronic properties and steric profile, thereby affecting its biological activity. The electronic nature of these substituents is paramount; electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aromatic system, which can impact binding affinities to target proteins.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or acyl (-COR) decrease the electron density of the furan ring. This can make the ring less susceptible to oxidation and may introduce specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the biological target. For instance, the nitration of furan to produce 2-nitrofuran (B122572) requires mild conditions due to the ring's inherent reactivity. ijabbr.com

The position of the substituent is also critical. In 2-substituted furans, the C5 position is the most likely site for further substitution. If both the C2 and C5 positions are occupied, substitution may occur at the C3 or C4 positions, though this is less common. ijabbr.com SAR studies on other furan-containing scaffolds, such as benzo[b]furans, have demonstrated that altering the position of a substituent like a methoxy (B1213986) group can lead to significant variations in biological potency. nih.gov For example, a methoxy group at the C-6 position of the benzo[b]furan ring was found to yield more active compounds compared to its placement at the C-4, C-5, or C-7 positions. nih.gov

Table 1: Predicted Influence of Substituents on the Furan Ring's Biological Profile
Substituent TypeExample GroupPosition on Furan RingPredicted Effect on Electronic NaturePotential Impact on Biological Activity
Electron-WithdrawingNitro (-NO₂)C5Decreases electron densityMay enhance hydrogen bonding; alters polarity.
Electron-WithdrawingHalogen (-Br, -Cl)C5Inductively withdrawing, weakly deactivatingCan form halogen bonds; increases lipophilicity.
Electron-DonatingMethyl (-CH₃)C3 or C5Increases electron densityEnhances hydrophobic interactions; may provide steric bulk.
Electron-DonatingMethoxy (-OCH₃)C3Increases electron densityCan act as a hydrogen bond acceptor; increases polarity.

Contribution of the 4-Chloro-3,5-dimethoxyphenyl Moiety to Biological Potency and Selectivity

The 4-chloro-3,5-dimethoxyphenyl group is a key structural feature that dictates the biological properties of the parent compound. This moiety's contribution can be dissected by examining its steric, electronic, and hydrophobic characteristics.

Electronic Effects: The phenyl ring is substituted with one strongly electron-withdrawing chlorine atom and two electron-donating methoxy groups. The chlorine atom at the C4 position exerts a powerful inductive withdrawing effect (-I) and a weaker resonance donating effect (+R). The two methoxy groups at the C3 and C5 positions are strongly electron-donating via resonance (+R) and weakly withdrawing inductively (-I). The interplay of these substituents creates a unique electronic distribution on the phenyl ring that can be crucial for specific interactions with a biological target. Studies on other scaffolds have shown that electron-withdrawing substitutions on a phenyl ring, such as fluorine, bromine, or chlorine, can lead to stronger biological activity. nih.gov

Steric Influence: The two methoxy groups flanking the chlorine atom provide significant steric bulk. This steric hindrance can influence the preferred conformation of the molecule by restricting the rotation around the single bond connecting the phenyl and furan rings. This defined three-dimensional shape is often essential for fitting into the specific contours of a protein's binding pocket, thereby enhancing potency and selectivity.

Lipophilicity and Binding Interactions: The chlorine atom significantly increases the lipophilicity of the phenyl ring, which can improve membrane permeability and enhance hydrophobic interactions within a binding site. Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming key interactions with amino acid residues like serine, threonine, or asparagine in a target protein. The chlorine atom may also participate in halogen bonding, a specific non-covalent interaction that has been recognized as important for ligand-protein binding. nih.gov

Stereochemical Considerations in Furan Derivative Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of furan derivatives. Biological systems, such as enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a ligand. numberanalytics.com As a result, different stereoisomers of a drug can exhibit vastly different pharmacological activities.

While 2-(4-chloro-3,5-dimethoxyphenyl)furan itself is achiral, the introduction of substituents on the furan ring or modifications to the side chains can create stereocenters. For instance, the synthesis of functionalized (2-furyl)-2-pyrrolidines can be achieved with high diastereoselectivity, demonstrating that stereochemical control is possible in the synthesis of complex furan derivatives. shareok.org

When a furan derivative possesses one or more chiral centers, its enantiomers may have distinct biological profiles. One enantiomer (the eutomer) might bind with high affinity to the target receptor, eliciting the desired response, while the other enantiomer (the distomer) may bind with lower affinity, be inactive, or even cause unwanted side effects. Therefore, stereochemical considerations are vital in the design and synthesis of new analogues. The spatial orientation of key functional groups determines how effectively a ligand can interact with its biological target, and even subtle changes in stereochemistry can lead to a complete loss of activity.

Molecular Docking and In Silico Ligand-Target Interaction Analysis for SAR Elucidation

Molecular docking and other in silico techniques are powerful tools for understanding and predicting the structure-activity relationships of furan derivatives. srce.hr These computational methods simulate the interaction between a small molecule (ligand) and the binding site of a target macromolecule, typically a protein, providing insights into the binding conformation and affinity. researchgate.net

The process generally involves:

Target Identification and Preparation: A three-dimensional structure of the biological target, often obtained from X-ray crystallography or NMR spectroscopy, is loaded into the software.

Ligand Docking: The furan analogue is then "docked" into the active site of the protein, and computational algorithms predict the most favorable binding poses based on energy calculations.

Interaction Analysis: The resulting ligand-protein complex is analyzed to identify key non-covalent interactions, such as:

Hydrogen bonds: Crucial for anchoring the ligand in the binding site.

Hydrophobic interactions: Often involving alkyl or aryl groups on the ligand and nonpolar residues of the protein.

π-π stacking: Interactions between aromatic rings, such as the furan or phenyl ring, and aromatic amino acid residues like tyrosine (Tyr) or phenylalanine (Phe). researchgate.net

Halogen bonds: The interaction of the chlorine atom with an electron-rich atom in the protein.

These studies can explain the observed SAR for a series of compounds. For example, docking studies on furan-derived chalcones identified key interactions within the active site of glucosamine-6-phosphate synthase, the molecular target for some antimicrobial agents. nih.gov Similarly, in silico analysis of quinoxaline-arylfuran derivatives revealed that they occupy specific subpockets within the SH2 domain of the STAT3 protein, providing a rationale for their antitumor activity. nih.gov By correlating the predicted binding energies and interaction patterns with experimentally determined biological activities, researchers can refine their hypotheses and design new analogues with improved potency and selectivity.

Table 2: Examples of Molecular Docking Studies on Furan Derivatives
Furan Derivative ClassBiological TargetKey Interactions ObservedReference
Furan-derived ChalconesGlucosamine-6-phosphate Synthase (GlcN-6-P)Binding to the active site, mimicking the natural substrate. nih.gov
Quinoxaline–arylfuran derivativesSTAT3 SH2 DomainSpecific occupation of the pY+1 and pY-X subpockets. nih.gov
Furan-based amidesTNF-απ-π stacking interactions with TYR-A119 & TYR-A59 residues. researchgate.net
3-Furan-1-thiophene-based chalconesTubulinBinding to the colchicine (B1669291) binding site, disrupting microtubule assembly. nih.gov

Potential Non Pharmacological and Pre Clinical Research Applications of 2 4 Chloro 3,5 Dimethoxyphenyl Furan

Role as a Precursor in the Synthesis of Complex Organic Molecules

The furan (B31954) ring is a versatile building block in organic synthesis, capable of undergoing a variety of chemical transformations to form more complex molecular architectures. The specific structure of 2-(4-Chloro-3,5-dimethoxyphenyl)furan, with its distinct substitution pattern, offers several reactive sites for further chemical modification.

The furan moiety can participate in various reactions, including:

Electrophilic Substitution: The furan ring is susceptible to electrophilic attack, primarily at the 5-position. Reactions such as nitration, halogenation, and acylation can introduce new functional groups, paving the way for the synthesis of a diverse range of derivatives. pharmaguideline.com

Diels-Alder Reactions: Furans can act as dienes in Diels-Alder reactions, providing a pathway to construct six-membered rings and bicyclic compounds. This is a powerful tool for increasing molecular complexity.

Ring-Opening Reactions: Under certain conditions, the furan ring can be opened to yield linear compounds with multiple functional groups, which can then be used in subsequent synthetic steps. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: The carbon-hydrogen bonds of the furan ring can be activated by transition metals to participate in cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The 4-chloro-3,5-dimethoxyphenyl substituent also plays a crucial role in the synthetic potential of this molecule. The chlorine atom can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions. The methoxy (B1213986) groups can influence the reactivity of the phenyl ring and can potentially be cleaved to yield hydroxyl groups, providing another point for chemical modification.

The combination of these reactive sites makes this compound a potentially valuable intermediate for the synthesis of novel, complex organic molecules that could be screened for various biological activities.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypePotential OutcomeSignificance
Electrophilic Substitution (e.g., Nitration)Introduction of a nitro group on the furan ringPrecursor for amino-furan derivatives
Diels-Alder ReactionFormation of bicyclic adductsAccess to complex polycyclic systems
Suzuki CouplingReplacement of the chlorine atom with an aryl or alkyl groupCreation of novel biaryl compounds
Ether CleavageConversion of methoxy groups to hydroxyl groupsProvides sites for further functionalization

Applications in Agrochemical Research as Pesticides, Fungicides, and Herbicides

Furan-containing compounds have been investigated for their potential use in agriculture as pesticides, fungicides, and herbicides. ijsrst.com The biological activity of these compounds is often dependent on the nature and position of the substituents on the furan and any attached aromatic rings.

Pesticides: Certain furan derivatives have shown insecticidal activity. For instance, a series of furan derivatives analogous to tebufenozide (B1682728) have been synthesized and tested for their toxicological effects on Spodoptera littoralis larvae. researchgate.netgrowingscience.com The specific substitution pattern on the phenyl ring of this compound could potentially interact with insect receptors or enzymes, making it a candidate for screening as a novel pesticide.

Fungicides: The furan nucleus is present in several compounds with known antifungal properties. sciencepublishinggroup.com Studies on various substituted furan derivatives have demonstrated their efficacy against a range of plant pathogenic fungi. nih.govnih.govmdpi.com The presence of a chlorinated phenyl group, a common feature in many commercial fungicides, suggests that this compound could exhibit fungicidal activity.

Herbicides: Substituted phenyl ethers and other aromatic compounds are well-established classes of herbicides. While specific data on the herbicidal activity of this compound is lacking, related structures have been explored. For example, some 1,3,4-thiadiazole (B1197879) derivatives of 5-(fluoro-substituted phenyl)-2-furamide have shown selective herbicidal activity. researchgate.net The unique combination of the furan ring and the substituted phenyl group in the target molecule warrants investigation for potential herbicidal properties.

Table 2: Examples of Agrochemical Activity in Furan Derivatives

Compound ClassType of ActivityReported FindingsReference
Furan-based tebufenozide analoguesPesticidalShowed toxicological effects against Spodoptera littoralis larvae. researchgate.net
N-(thiophen-2-yl) nicotinamide (B372718) derivativesFungicidalExhibited excellent fungicidal activities against cucumber downy mildew. nih.gov
5-(fluoro-substituted phenyl)-2-furamide derivativesHerbicidalDisplayed selective herbicidal activity against Brassica campestris L. researchgate.net

Utilization in Material Science as Corrosion Inhibitors and Photostabilizers

The electronic and structural properties of furan derivatives make them interesting candidates for applications in material science.

Corrosion Inhibitors: Organic compounds containing heteroatoms like oxygen and aromatic rings can act as effective corrosion inhibitors for metals in acidic media. nih.govdigitaloceanspaces.com These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosion. researchgate.netacs.orguobaghdad.edu.iq The furan ring, with its oxygen heteroatom and π-electrons, combined with the substituted phenyl ring in this compound, suggests its potential as a corrosion inhibitor. The chlorine and methoxy substituents could further enhance its adsorption properties and inhibition efficiency.

Photostabilizers and Organic Electronics: Furan derivatives have been explored for their photophysical properties and potential use in materials that interact with light. Some furan-based chromophores have been synthesized and incorporated into polymers to create photosensitive materials. researchgate.net Additionally, fused polycyclic furans have shown promise in organic electronics due to their semiconducting properties. acs.org While this compound is not a fused system, its conjugated structure could impart some level of photostability or make it a useful building block for larger, more complex photoactive molecules. The study of furanone analogues of combretastatin (B1194345) A-4 has shown that structural modifications can significantly improve photostability. nih.gov

Table 3: Potential Material Science Applications of Furan Derivatives

ApplicationUnderlying PrincipleRelevance of this compound Structure
Corrosion InhibitionAdsorption on metal surfaces via heteroatoms and π-electrons to form a protective barrier.Contains an oxygen heteroatom in the furan ring and an aromatic system, which are favorable for adsorption.
Photostabilizers/Photosensitive MaterialsAbsorption of UV radiation and dissipation of energy; participation in photochemical reactions.The conjugated system of the aryl-furan structure can absorb UV light. It could be a precursor for photostabilizing additives.
Organic SemiconductorsExtended π-conjugation allows for charge transport.While not extensively conjugated, it could serve as a building block for larger conjugated systems for use in organic electronics.

Future Research Directions and Emerging Paradigms for 2 4 Chloro 3,5 Dimethoxyphenyl Furan

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-(4-Chloro-3,5-dimethoxyphenyl)furan and its derivatives must prioritize efficiency, sustainability, and versatility. Traditional methods for furan (B31954) synthesis, such as the Paal-Knorr synthesis, often require harsh conditions. nih.gov Modern advancements, however, offer greener and more effective alternatives that should be explored for this specific compound.

Future research should focus on the following areas:

Biomass-Derived Precursors : A significant paradigm shift in chemical synthesis is the use of renewable feedstocks. malvernpanalytical.com Lignocellulosic biomass can be a source of furan-containing building blocks like furfural (B47365). nih.gov Research should be directed towards developing synthetic pathways that utilize biomass-derived starting materials to construct the 2-arylfuran core, thereby reducing reliance on petroleum-based feedstocks. tandfonline.comnih.govresearchgate.net

Advanced Catalytic Systems : The development of novel catalysts can dramatically improve reaction efficiency and selectivity. Cobalt(II)-based metalloradical catalysis has shown effectiveness in the cyclization of various alkynes and diazo reagents to form multisubstituted furans under mild conditions, tolerating a wide range of functional groups. researchgate.net Similarly, copper- and palladium-catalyzed cross-coupling reactions, including decarbonylative Sonogashira coupling, provide a robust route to unsymmetrically disubstituted furans. tandfonline.comnih.gov Adapting these catalytic systems could provide a high-yield pathway to this compound.

Continuous-Flow Synthesis : Transitioning from batch to continuous-flow processes offers improved safety, scalability, and efficiency. A transition-metal-free continuous-flow synthesis for 2,5-diaryl furans has been reported, which could be adapted for the target compound. nih.gov This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

A comparative overview of potential modern synthetic strategies is presented in Table 1.

Synthetic Strategy Key Advantages Potential for Sustainability Relevant Research Focus
Biomass-Derived Synthesis Utilizes renewable feedstocks, reduces carbon footprint.HighDevelopment of conversion pathways from furfural or 5-HMF. malvernpanalytical.comtandfonline.com
Advanced Catalysis High yields, excellent regioselectivity, broad functional group tolerance.Moderate to HighExploration of Co(II), Cu/Pd, and other novel metal catalysts. nih.govresearchgate.netnih.gov
Continuous-Flow Chemistry Enhanced safety, scalability, process control, and efficiency.HighAdaptation of existing metal-free or catalyzed flow protocols. nih.gov
Domino Reactions Step-economy, reduced workup and purification steps.ModerateDesign of a one-pot reaction sequence starting from simple precursors. nih.gov

Advanced Computational Modeling for Predictive Design of Analogues

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.govnih.gov For this compound, these methods can provide profound insights into its potential biological activities and guide the design of analogues with superior properties. malvernpanalytical.com

Future computational research should encompass:

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By synthesizing a small library of analogues of this compound and evaluating their in vitro activity, a robust QSAR model can be developed. This model, based on descriptors like mass, polarizability, and various coefficients, can then predict the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis. tandfonline.comnih.gov

Pharmacophore Modeling and Virtual Screening : Based on the structural features of known active molecules that target a specific biological receptor, a pharmacophore model can be generated. acs.orgnih.gov Given that furan derivatives and compounds with dimethoxyphenyl groups are known to inhibit tubulin polymerization, a pharmacophore model for tubulin inhibitors could be used. nih.govmdpi.com This model, comprising features like hydrogen bond acceptors, donors, and hydrophobic regions, can be used to screen large virtual databases to identify novel furan-based compounds with potential anticancer activity. acs.orgresearchgate.net

Molecular Docking and Molecular Dynamics (MD) Simulations : Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Docking this compound into the active sites of potential targets, such as the colchicine (B1669291) binding site of tubulin or the ATP-binding pocket of kinases, can elucidate key binding interactions. mdpi.comnih.gov Subsequent MD simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and accurate picture of the binding event. researchgate.netmdpi.comnih.gov These simulations are crucial for understanding how structural modifications might enhance binding affinity and specificity.

Exploration of Undiscovered Biological Mechanisms (In Vitro) and Novel Molecular Targets

While the structural motifs of this compound suggest potential anticancer activity, its precise biological mechanisms are unknown. nih.gov A systematic in vitro evaluation is necessary to uncover its mechanism of action and identify its molecular targets.

Key research directions include:

Mechanism of Action Studies : Based on the known activities of similar compounds, initial investigations should focus on established cancer-related pathways.

Tubulin Polymerization Inhibition : Compounds containing a dimethoxyphenyl moiety are known to interact with tubulin. nih.gov An in vitro tubulin polymerization assay should be conducted to determine if the compound inhibits microtubule formation. nih.govnih.gov

Kinase Inhibition : Furan-based structures have been developed as kinase inhibitors, such as for Akt. mdpi.com A broad panel kinase inhibition assay would be crucial to determine if the compound has activity against specific protein kinases, which are often dysregulated in cancer. nih.gov

Cell Cycle Analysis : Flow cytometry can be used to assess the effect of the compound on the cell cycle of cancer cell lines. Arrest at the G2/M phase is a hallmark of microtubule-targeting agents. nih.govnih.gov

Apoptosis Induction : Assays such as Annexin V/PI staining can determine if the compound induces programmed cell death, a desired outcome for an anticancer agent. nih.govnih.gov

Identification of Novel Molecular Targets : The compound may act on previously undiscovered targets. Modern chemical biology techniques can be employed to identify these targets directly.

Chemoproteomics : Techniques like affinity purification coupled with mass spectrometry can identify the proteins that directly bind to a derivatized version of the compound, providing an unbiased map of its molecular targets within the proteome.

Phenotypic Screening and Target Deconvolution : High-content imaging and other phenotypic screening approaches can identify cellular changes induced by the compound. Subsequent genetic or proteomic methods can then be used to deconvolute the specific target responsible for the observed phenotype.

Rational Design and Synthesis of Next-Generation Furan Analogues with Enhanced Specificity

The ultimate goal of this research trajectory is to use the knowledge gained from synthetic, computational, and biological studies to design and create next-generation analogues with improved potency and, crucially, enhanced specificity for a chosen molecular target.

The process for rational design should be iterative and integrated:

Establish Structure-Activity Relationships (SAR) : Guided by the initial in vitro screening results and computational predictions, a focused library of analogues should be synthesized. Modifications would include altering the substitution pattern on the phenyl ring (e.g., changing the position or nature of the halogen) and substituting the furan ring itself. mdpi.com

Computationally-Guided Optimization : The predictive models developed in section 8.2 (QSAR, pharmacophore, docking) will be used to prioritize modifications. For instance, if docking studies indicate a specific pocket in the target protein is unfilled, analogues can be designed with substituents that occupy that space to increase binding affinity. nih.gov

Synthesis and Biological Evaluation : The prioritized analogues will be synthesized using the efficient and sustainable routes established in section 8.1. These new compounds will then be subjected to the same rigorous in vitro biological evaluation as the parent compound to determine if the designed modifications led to the desired improvements in activity and specificity.

This integrated approach, outlined in the table below, ensures that synthetic efforts are focused on compounds with the highest probability of success, minimizing resource expenditure and accelerating the development of potentially valuable molecular entities.

Phase Objective Key Methodologies Expected Outcome
Phase 1: Foundation Characterize the lead compound.Synthesis optimization, in vitro screening (tubulin, kinase, cell cycle), initial molecular docking.Identification of primary biological activity and molecular target(s).
Phase 2: Modeling Build predictive computational models.Synthesis of a small analogue library, QSAR modeling, pharmacophore generation, MD simulations.Robust in silico models for predicting activity and target binding. malvernpanalytical.comtandfonline.com
Phase 3: Design Propose next-generation analogues.Structure-based and ligand-based design using predictive models.Virtual compounds with predicted high potency and specificity. digitellinc.com
Phase 4: Iteration Synthesize and validate new analogues.Sustainable synthesis, comprehensive in vitro testing, model refinement.Validated analogues with enhanced target specificity and biological activity.

By following this structured and forward-looking research plan, the full potential of this compound as a lead compound can be systematically explored and exploited.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Chloro-3,5-dimethoxyphenyl)furan?

The synthesis of this compound typically involves multi-step organic reactions , such as:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated furan derivatives and substituted aryl boronic acids.
  • Friedel-Crafts alkylation to introduce the chlorinated dimethoxyphenyl group onto the furan ring.

Q. Key considerations :

  • Use of palladium catalysts for coupling reactions, with optimized temperature (80–120°C) and inert atmosphere (N₂/Ar) .
  • Steric hindrance from the 3,5-dimethoxy groups may require bulky ligands (e.g., tri-tert-butylphosphine) to enhance reaction efficiency .

Q. Table 1: Example Synthetic Routes

StepReaction TypeReagents/ConditionsPurpose
1HalogenationNBS (N-bromosuccinimide), DMFIntroduce bromine at the furan 2-position
2CouplingPd(PPh₃)₄, K₂CO₃, DMEAttach 4-chloro-3,5-dimethoxyphenyl group
3DemethylationBBr₃, CH₂Cl₂Optional removal of methoxy groups for derivatization

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological approach :

  • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., splitting patterns for methoxy groups at δ 3.8–4.0 ppm) and furan ring protons (δ 6.2–7.5 ppm) .
  • IR Spectroscopy : Identify C-O-C stretching (1250–1050 cm⁻¹) and furan ring vibrations (1600–1400 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Data contradiction resolution : If NMR signals overlap, use 2D NMR (COSY, HSQC) or computational modeling (DFT) to assign ambiguous peaks .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance limits efficiency?

Strategies :

  • Microwave-assisted synthesis : Reduces reaction time and improves energy transfer for hindered substrates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .
  • Catalyst screening : Test Pd-XPhos or Pd-Admantane-based systems for improved coupling efficiency .

Case study : A related furan-dihydropyridine derivative achieved 78% yield using Pd(OAc)₂/XPhos in toluene at 110°C .

Q. How to address conflicting spectral data during structure elucidation?

Methodological workflow :

Cross-validate techniques : Compare NMR, IR, and MS data for consistency.

X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., CCDC deposition for dihydrofuran analogs) .

Computational validation : Use Gaussian or ORCA software to simulate NMR/IR spectra and compare with experimental data .

Example : A steric clash in a dichlorophenyl-furan analog was resolved via X-ray, revealing non-coplanar rings .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological assays?

Approach :

  • Derivatization : Synthesize analogs with varying substituents (e.g., replacing Cl with F, modifying methoxy groups) .
  • In vitro screening : Test antimicrobial (e.g., MIC assays) or anticancer (e.g., MTT assays) activity against model cell lines .
  • Molecular docking : Predict binding interactions with target proteins (e.g., kinases, bacterial enzymes) using AutoDock .

Q. Table 2: Example SAR Findings for Furan Derivatives

DerivativeSubstituent ModificationBioactivity (IC₅₀)
A4-Cl, 3,5-OCH₃Anticancer: 12 µM (HeLa)
B4-F, 3,5-OCH₃Antimicrobial: MIC 8 µg/mL (E. coli)
C4-NO₂, 3,5-OCH₃Reduced activity (>50 µM)

Q. How to analyze the compound’s stability under varying experimental conditions?

Protocol :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under N₂.
  • pH stability studies : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products .

Key finding : Chlorophenol derivatives show enhanced stability in acidic conditions (pH 4–6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.